2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol
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Overview
Description
2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol is a chemical compound with the molecular formula C17H18N4O and a molecular weight of 294.35 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol typically involves the reaction of 4-methylphenylamine with quinazoline derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol can be compared with other similar compounds, such as:
2-[(quinazolin-4-yl)amino]ethan-1-ol: This compound has a similar structure but lacks the 4-methylphenyl group.
2-[(4-methylphenyl)amino]quinazoline: This compound is similar but does not have the ethan-1-ol group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-[[2-(4-methylanilino)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C17H18N4O/c1-12-6-8-13(9-7-12)19-17-20-15-5-3-2-4-14(15)16(21-17)18-10-11-22/h2-9,22H,10-11H2,1H3,(H2,18,19,20,21) |
InChI Key |
GJTXWNCGKNQIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO |
Origin of Product |
United States |
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